3-[4-(2-Tert-butylphenyl)piperazin-1-yl]-3-oxopropanoic acid
Description
Properties
IUPAC Name |
3-[4-(2-tert-butylphenyl)piperazin-1-yl]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)13-6-4-5-7-14(13)18-8-10-19(11-9-18)15(20)12-16(21)22/h4-7H,8-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJSTQNQWBMPNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The most common method involves coupling 4-(2-tert-butylphenyl)piperazine with 3-oxopropanoic acid using carbodiimide-based activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) . The reaction proceeds via in situ formation of an active ester intermediate, facilitating nucleophilic attack by the piperazine amine.
Procedure:
-
Reactants :
-
4-(2-Tert-butylphenyl)piperazine (1.0 equiv)
-
3-Oxopropanoic acid (1.1 equiv)
-
EDC (1.2 equiv) or DCC (1.2 equiv)
-
Triethylamine (TEA, 1.5 equiv) as a base
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Conditions :
Yield and Purity:
| Activating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC | DCM | 78–82 | ≥95 |
| DCC | THF | 70–75 | ≥90 |
Key Observation : EDC in DCM provides higher yields due to better solubility of intermediates.
Direct Alkylation of Piperazine with tert-Butylphenyl Groups
Synthesis of 4-(2-Tert-butylphenyl)piperazine
The tert-butylphenyl substituent is introduced via Friedel-Crafts alkylation or Buchwald-Hartwig amination of piperazine with 2-tert-butylbromobenzene.
Friedel-Crafts Route:
-
Reactants :
-
Piperazine (1.0 equiv)
-
2-Tert-butylbromobenzene (1.1 equiv)
-
Catalyst: AlCl₃ (2.0 equiv)
-
-
Conditions :
-
Solvent: Toluene
-
Temperature: 110°C
-
Duration: 12 hours
-
Limitations**: Requires rigorous exclusion of moisture to prevent AlCl₃ hydrolysis.
One-Pot Sequential Acylation and Deprotection
tert-Butyl Ester Intermediate
A scalable approach involves synthesizing tert-butyl 3-[4-(2-tert-butylphenyl)piperazin-1-yl]-3-oxopropanoate followed by acid-mediated deprotection.
Steps:
-
Ester Formation :
-
Deprotection :
-
Treat the ester with trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 1 hour.
-
Neutralize with aqueous NaHCO₃ and extract.
-
Final Yield : 90–92% (over two steps).
Alternative Routes and Modifications
Solid-Phase Synthesis
Immobilized piperazine on Wang resin enables iterative acylation:
-
Load 4-(2-tert-butylphenyl)piperazine onto resin via carbamate linkage.
-
Acylate with malonic anhydride in DMF.
Advantage : Facilitates high-throughput screening of analogs.
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) catalyzes acylation in non-aqueous media:
Analytical and Purification Challenges
Impurity Profiling
Common impurities include:
-
Di-acylated piperazine (10–15% in overactivated reactions).
-
Residual tert-butylbenzene (≤0.5% after column chromatography).
Mitigation : Use of HPLC with C18 columns (acetonitrile/0.1% TFA gradient) ensures ≥99% purity.
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
A1-10438 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 304.39 g/mol. Its structure features a piperazine ring, which is known for its biological activity, and a tert-butyl group that enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.
Medicinal Chemistry Applications
1. Antidepressant Activity:
Research indicates that compounds with piperazine moieties can exhibit antidepressant properties. 3-[4-(2-Tert-butylphenyl)piperazin-1-yl]-3-oxopropanoic acid may function as a serotonin receptor modulator, which is crucial in the treatment of depression and anxiety disorders. Studies have shown that modifications in the piperazine ring can lead to enhanced binding affinity to serotonin receptors, suggesting potential therapeutic effects .
2. Antipsychotic Potential:
The structural similarities of this compound to known antipsychotics suggest it may interact with dopamine receptors, particularly D2 receptors. This interaction could lead to antipsychotic effects, making it a candidate for further investigation in the treatment of schizophrenia and other psychotic disorders .
3. Neuroprotective Effects:
Preliminary studies suggest that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability of the compound to modulate neurotransmitter systems could play a role in protecting neurons from degeneration .
Neuroscience Research Applications
1. Behavioral Studies:
Due to its potential effects on neurotransmitter systems, this compound can be utilized in behavioral studies to assess its impact on anxiety-like and depression-like behaviors in animal models. Such studies are essential for understanding the underlying mechanisms of action and therapeutic potential .
2. Pharmacological Profiling:
This compound can serve as a lead molecule for pharmacological profiling against various receptor targets. By evaluating its binding affinity and efficacy across different receptor types, researchers can better understand its pharmacodynamics and pharmacokinetics, paving the way for drug development .
Research Tool Applications
1. Chemical Probe Development:
As a chemical probe, this compound can be used to investigate specific signaling pathways within cells. This application is particularly relevant in studies focused on drug discovery and development where understanding the interactions at a molecular level is crucial .
2. Structure-Activity Relationship Studies:
The compound's diverse structure allows for extensive structure-activity relationship (SAR) studies, which can help identify modifications that enhance its biological activity or reduce side effects. This iterative process is vital for optimizing lead compounds during drug development .
Mechanism of Action
The mechanism of action of A1-10438 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Lipophilicity and Solubility
- 3-[4-(2-Tert-butylphenyl)piperazin-1-yl]-3-oxopropanoic acid: The tert-butyl group increases logP (~2.5–3.0), favoring blood-brain barrier penetration but reducing aqueous solubility.
- Chlorophenyl analogues (e.g., 2-chloro, 3-chloro): Higher logP (~2.0–2.5) than fluorine-substituted derivatives but lower than tert-butyl. The dihydrochloride salt in improves solubility for parenteral administration .
Receptor Binding and Selectivity
- Dibenzoazepine/oxazepine derivatives (): Larger aromatic systems (e.g., dibenzoazepine) increase rigidity and molecular weight (>400 g/mol), likely targeting H1 and 5-HT2A receptors for sleep disorders. In contrast, the simpler tert-butylphenyl analogue may exhibit broader receptor interactions .
- Trifluoromethyl-substituted piperidine (): The trifluoromethyl group enhances metabolic stability and may confer selectivity for enzymes like RBP4 antagonists .
Metabolic Stability
- Phenoxyacetyl-substituted analogue (): The acetyl group may undergo hydrolysis, limiting oral bioavailability .
Biological Activity
3-[4-(2-Tert-butylphenyl)piperazin-1-yl]-3-oxopropanoic acid, often referred to as "compound X," is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings through a comprehensive review of existing literature.
- Molecular Formula: C17H24N2O3
- Molecular Weight: 304.39 g/mol
- CAS Number: 1252655-63-2
- Structure: The compound features a piperazine ring substituted with a tert-butylphenyl group and a keto acid moiety.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin receptors. It has been identified as a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors, which play a crucial role in mood regulation and anxiety responses .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity: By modulating serotonin levels, it may contribute to antidepressant-like effects in animal models.
- Anxiolytic Properties: Its antagonistic action on 5-HT1A receptors suggests potential use in anxiety disorders.
- Neuroprotective Effects: Preliminary studies indicate it may protect neuronal cells from oxidative stress, although further research is needed to confirm this activity.
Case Studies and Experimental Data
A variety of studies have investigated the effects of this compound:
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are critical. The compound is classified as an irritant (GHS07), necessitating careful handling during research applications. Toxicological studies are still required to fully understand its safety profile.
Q & A
Q. Table 1. Comparative Receptor Affinity of Piperazine Derivatives
| Compound | H1 IC (nM) | 5-HT IC (nM) | Source |
|---|---|---|---|
| Target Compound | 20 ± 3 | 15 ± 2 | |
| 3-[4-(4-Cyclohexylphenyl)] | 45 ± 5 | 50 ± 6 |
Q. Table 2. Optimized Synthetic Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | +15% vs. DCM |
| Temperature | 25°C | +20% vs. 0°C |
| Reaction Time | 18 hours | >90% completion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
